N,N-dimethyl-4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-(4-thiophen-2-ylpiperidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-19(2)25(22,23)16-7-5-15(6-8-16)18(21)20-11-9-14(10-12-20)17-4-3-13-24-17/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSRFGJFCIUZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzenesulfonamide typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the benzenesulfonamide group. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions for condensation reactions .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N,N-dimethyl-4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity, while the benzenesulfonamide group can increase its solubility and stability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Structural Differences and Implications
Sulfonamide Substitution: The target compound’s N,N-dimethyl group distinguishes it from analogues like compound 59 (thiazole-substituted) and compound 15 (thienopyrimidine-linked). This substitution may enhance lipophilicity and membrane permeability .
Thiophene Positioning : The thiophen-2-yl group in the target compound mirrors that in compound 59 , a feature critical for π-π stacking interactions in biological targets .
Anticancer Activity
- Compound 59 (): Exhibited IC₅₀ values comparable to doxorubicin in MCF7 cells, attributed to the enamino-thiophene motif’s ability to intercalate DNA or inhibit topoisomerases .
- Target Compound : While direct data are lacking, the thiophene-piperidine-sulfonamide scaffold is recurrent in anticancer agents, suggesting a plausible mechanism via apoptosis induction or kinase inhibition .
Antibacterial Activity
Biological Activity
N,N-dimethyl-4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzenesulfonamide is a complex organic compound that has garnered attention in various fields of biological research. This compound features a thiophene ring, a piperidine ring, and a benzenesulfonamide moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | N,N-dimethyl-4-(4-thiophen-2-ylpiperidine-1-carbonyl)benzenesulfonamide |
| Molecular Formula | C18H22N2O3S2 |
| Molecular Weight | 366.51 g/mol |
| CAS Number | 1396674-42-2 |
The biological activity of this compound is largely attributed to its structural components:
- Thiophene Ring : This moiety can interact with various enzymes and receptors, potentially inhibiting their activity.
- Piperidine Ring : Enhances the binding affinity of the compound to molecular targets.
- Benzenesulfonamide Group : Increases solubility and stability, facilitating better interaction with biological systems.
1. Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit enzymes involved in critical biological pathways, including:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's disease.
2. Anticancer Activity
This compound has demonstrated potential anticancer properties through various mechanisms:
- Cytotoxicity : In vitro studies have shown that derivatives containing piperidine structures exhibit cytotoxic effects against cancer cell lines, such as FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
3. Antimicrobial Effects
Preliminary studies suggest that compounds with similar structural features may possess antimicrobial properties, although specific data on this compound is limited.
Case Studies
Several studies have investigated the biological activity of related compounds or derivatives:
- Cancer Therapy : A study reported that piperidine derivatives showed enhanced cytotoxicity and apoptosis induction in tumor models . The presence of the thiophene moiety was noted to play a significant role in enhancing the anticancer activity.
- Alzheimer's Disease : The introduction of piperidine into existing drug frameworks has been associated with improved inhibition of cholinesterase enzymes, which are key targets in Alzheimer's treatment .
Q & A
Q. What synthetic strategies are recommended for preparing N,N-dimethyl-4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : A modular approach is advised, involving sequential coupling of the piperidine-thiophene core with the benzenesulfonamide moiety. Key steps include:
- Piperidine functionalization : Introduce the thiophene group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene coupling) .
- Sulfonamide coupling : React 4-(chlorosulfonyl)benzoic acid derivatives with dimethylamine under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of coupling agents) and temperature (room temp. to 60°C) to improve yields .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm dimethylamine protons (δ ~2.8–3.2 ppm) and thiophene aromaticity (δ ~6.5–7.5 ppm) .
- IR Spectroscopy : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1250 cm⁻¹) groups .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]+ and fragmentation patterns .
- HPLC : Assess purity (>95%) with a C18 column (MeCN:H2O gradient) .
Q. How can the crystal structure of this compound be resolved, and what insights does it provide?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Analysis : Use SHELX or Olex2 for structure refinement. Key parameters: bond lengths (C–S: ~1.76 Å), torsion angles (piperidine-thiophene dihedral < 10°), and hydrogen-bonding networks (N–H···O interactions) .
Advanced Research Questions
Q. What computational methods can predict the binding affinity of this compound to biological targets (e.g., carbonic anhydrase)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., Zn²+ coordination in carbonic anhydrase). Prioritize poses with sulfonamide-O···Zn distances < 2.1 Å .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of piperidine-thiophene conformers in aqueous solution .
- QSAR : Corinate substituent effects (e.g., thiophene vs. phenyl) with inhibitory activity using Hammett σ constants or ML models .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Analog Synthesis : Replace thiophene with furan/pyridine and vary sulfonamide N-alkyl groups (e.g., methyl vs. ethyl) .
- Assay Design : Test analogs against enzyme targets (IC50 via fluorescence quenching) and cell lines (MTT assay for cytotoxicity) .
- Data Interpretation : Use clustering algorithms (e.g., PCA) to identify substituents (e.g., electron-rich thiophene) that enhance potency by 2–3 log units .
Q. How should researchers resolve contradictory data in literature regarding this compound’s solubility or stability?
- Methodological Answer :
- Replicate Experiments : Repeat solubility tests (e.g., shake-flask method in PBS pH 7.4) under controlled humidity/temperature .
- Advanced Analytics : Use DSC/TGA to assess thermal stability (decomposition >200°C) and DLS for aggregation propensity in aqueous buffers .
- Cross-Validation : Compare results with structurally similar compounds (e.g., piperidine-carboxamides) to identify trends in hydrolytic stability .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
